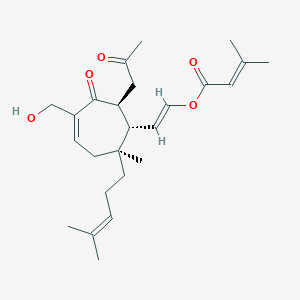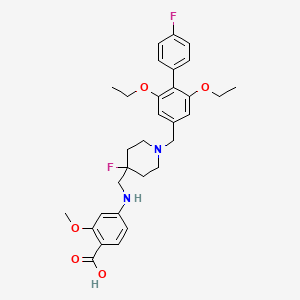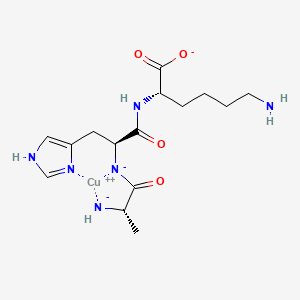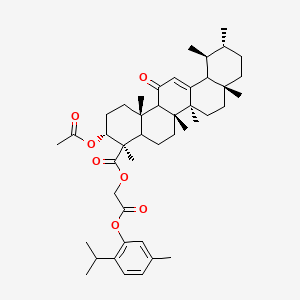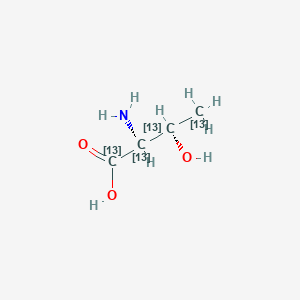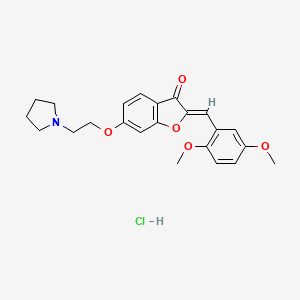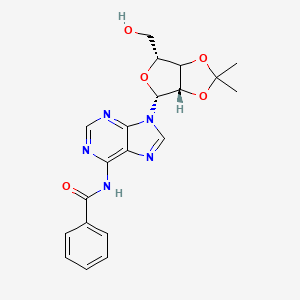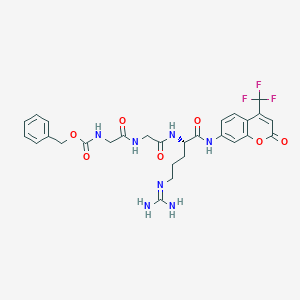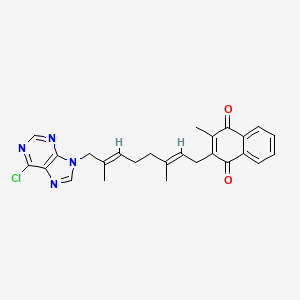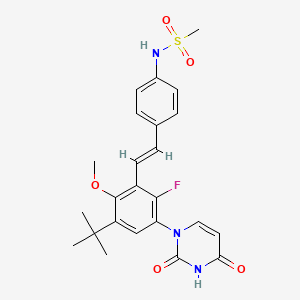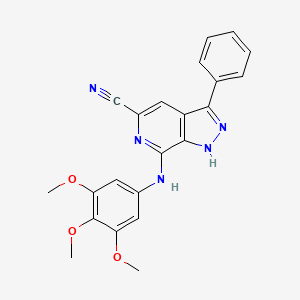![molecular formula C11H14N4O4 B15138852 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a ribose sugar. One common method includes the use of dimethylsulfoxide (DMSO) as a solvent, followed by the addition of purified water, filtering the slurry, and washing with water and ethanol . The final product is then dried under vacuum at a temperature not exceeding 40°C .
Industrial Production Methods
For large-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process involves the use of sealed pressure reactors to maintain the required temperature and pressure conditions .
化学反应分析
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthosine derivatives, while reduction can yield deoxy derivatives .
科学研究应用
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in nucleic acid metabolism and is used in studies related to DNA and RNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It can act as an agonist or antagonist for various enzymes and receptors involved in nucleic acid metabolism. The exact mechanism involves binding to the active site of these enzymes, thereby modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
Guanosine: Another purine nucleoside with similar structural features but different biological activities.
Inosine: Known for its role in purine metabolism and potential therapeutic applications.
Xanthosine: Shares structural similarities but differs in its oxidation state and biological functions.
Uniqueness
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and potential therapeutic benefits .
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
InChI 键 |
OHRQAESFEIUOGS-SPDVFEMOSA-N |
手性 SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3CC([C@H](O3)CO)O |
规范 SMILES |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


